heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound with the molecular formula C14H28ClN3 and a molecular weight of 273.85 g/mol . This compound is characterized by its unique structure, which includes a heptyl chain attached to a pyrazole ring substituted with a propyl group. It is primarily used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of heptylamine with a pyrazole derivative. One common method includes the alkylation of 1-propyl-1H-pyrazole-5-carbaldehyde with heptylamine under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and thiols.
Major Products:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- Heptyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- 1-Ethyl-1H-pyrazol-5-amine
Comparison: Heptyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of a heptyl chain. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the propyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity .
Properties
Molecular Formula |
C14H27N3 |
---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
N-[(2-propylpyrazol-3-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C14H27N3/c1-3-5-6-7-8-10-15-13-14-9-11-16-17(14)12-4-2/h9,11,15H,3-8,10,12-13H2,1-2H3 |
InChI Key |
OGCXDEWFQYAYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CC=NN1CCC |
Origin of Product |
United States |
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